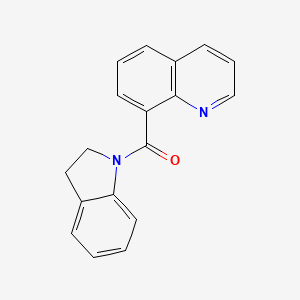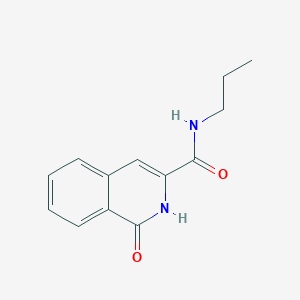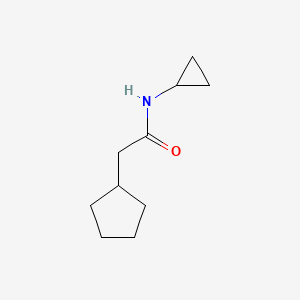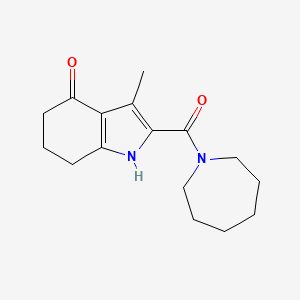![molecular formula C17H22N2O2 B7472889 N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein, a protein found in milk, and is known for its ability to promote remineralization of tooth enamel, which is crucial in preventing dental caries. In
作用機序
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide works by forming complexes with calcium and phosphate ions, which are present in saliva and plaque. These complexes then bind to the tooth surface and release calcium and phosphate ions, which are incorporated into the tooth enamel. This process promotes remineralization of the tooth enamel, which is crucial in preventing dental caries.
Biochemical and Physiological Effects:
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to enhance the mechanical properties of tooth enamel, such as hardness and elasticity. It also reduces the solubility of tooth enamel, making it more resistant to acid attack. N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has also been shown to inhibit the growth of bacteria that cause dental caries, such as Streptococcus mutans.
実験室実験の利点と制限
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in dentistry. However, there are also some limitations to using N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide in lab experiments. It can be difficult to obtain pure N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide, and its effects on tooth enamel may vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for research on N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide. One area of research is to explore the potential applications of N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide in other fields, such as orthopedics and ophthalmology. Another area of research is to investigate the effects of N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide on different types of bacteria that cause dental caries. Additionally, researchers can explore the potential use of N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide in combination with other agents, such as fluoride, to enhance its effectiveness in preventing dental caries.
合成法
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide is synthesized by the reaction of casein with pyrrolidine-1-carbonyl chloride and cyclopentanecarboxylic acid. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain pure N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide. The purity of the product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a significant impact on the prevention and treatment of dental caries. N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide works by binding to tooth enamel and releasing calcium and phosphate ions, which are essential for remineralization. It also inhibits the growth of bacteria that cause dental caries, such as Streptococcus mutans.
特性
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(13-5-1-2-6-13)18-15-9-7-14(8-10-15)17(21)19-11-3-4-12-19/h7-10,13H,1-6,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIUZEQHOVTAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)







![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)


